molecular formula C16H14Cl2O3S B2551392 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 868256-43-3

1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No.: B2551392
CAS No.: 868256-43-3
M. Wt: 357.25
InChI Key: RNNJFXSBGXPKBF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is an organic compound characterized by the presence of dichlorophenyl and methylphenylsulfonyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the sulfonyl chloride, facilitating the nucleophilic attack on the dichlorobenzene.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Solvents: Common solvents include dichloromethane or toluene, which provide a suitable medium for the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, while nucleophilic substitution can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone
  • 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-butanone

Comparison: 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is unique due to its specific structural arrangement, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3S/c1-11-2-5-13(6-3-11)22(20,21)9-8-16(19)12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNJFXSBGXPKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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